N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17(2)15-26-20-14-19(11-12-21(20)29-16-24(3,4)23(26)28)25-22(27)13-10-18-8-6-5-7-9-18/h5-9,11-12,14,17H,10,13,15-16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFIYCXIGGODFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C23H30N2O6S
- Molecular Weight : 446.56 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under normal laboratory conditions |
Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This suggests potential for use in treating bacterial infections.
- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on several derivatives of the oxazepin class demonstrated effective inhibition of bacterial growth in vitro. The compound was tested against various strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values indicating potent activity against breast and lung cancer cells .
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
- Mechanistic Insights : The compound's mechanism involves interaction with cellular pathways leading to apoptosis in cancer cells while also exhibiting antibacterial properties through disruption of bacterial cell wall synthesis .
- Therapeutic Potential : Given its dual action as an antimicrobial and anticancer agent, further research is warranted to explore its potential as a multi-target therapeutic agent in clinical settings .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanamide Derivatives
Key Observations:
Heterocyclic Diversity: The target compound’s benzoxazepine core distinguishes it from pyrimidine (fenoxacrim), imidazolidine (iprodione metabolite), and isoxazole (isoxaben) frameworks. Benzoxazepines are less common in agrochemicals but are explored in pharmaceuticals for their conformational flexibility .
Functional Implications: Propanil: A simple propanamide derivative with herbicidal activity via inhibition of photosystem II . The absence of a complex heterocycle in propanil highlights the role of halogenated aryl groups in herbicidal action. Fenoxacrim and Isoxaben: These compounds demonstrate how heterocyclic systems (pyrimidine-trioxo, isoxazole) enhance specificity toward insect or weed targets. The target compound’s benzoxazepine may similarly modulate selectivity. Iprodione Metabolite: The imidazolidine-dioxo structure relates to fungicidal activity, suggesting that the target compound’s oxo group in the benzoxazepine ring could influence antifungal properties.
Potential Applications: The structural complexity of the benzoxazepine-propanamide hybrid may offer multitarget activity or resistance mitigation, traits increasingly sought in modern agrochemicals. However, without empirical data, this remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
